2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide features a pyrimidine core substituted with a 4-phenylpiperazine moiety at the 2-position and a methyl group at the 6-position. The acetamide side chain is functionalized with a 4-methylphenyl group. The pyrimidine scaffold is common in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which may enhance target binding .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-18-8-10-20(11-9-18)26-22(30)17-31-23-16-19(2)25-24(27-23)29-14-12-28(13-15-29)21-6-4-3-5-7-21/h3-11,16H,12-15,17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVYKCPXYEQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain. This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), an enzyme with wider substrate specificity than AChE.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor. The mechanism of inhibition against AChE is a mixed-type of competitive and non-competitive inhibition.
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays an important role in learning and memory. By preventing the breakdown of ACh, this compound enhances cognitive functions.
Result of Action
The result of this compound’s action is the enhancement of cognitive functions due to the increased level of ACh in the brain. This makes it a potential therapeutic agent for the treatment of Alzheimer’s disease (AD), a neurodegenerative disease characterized by progressive cognitive decline and memory impairment.
Biological Activity
The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is a synthetic organic molecule that presents significant potential in pharmacological applications, particularly in neuropharmacology and as an anticonvulsant agent. Its structural complexity, featuring a pyrimidine ring, piperazine moiety, and an acetamide group, suggests diverse biological interactions.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 417.513 g/mol. The unique arrangement of functional groups facilitates interactions with various biological targets, making it a candidate for further medicinal chemistry research.
Anticonvulsant Activity
Research indicates that derivatives of compounds containing piperazine and pyrimidine structures exhibit significant anticonvulsant properties. For example, studies have shown that N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrate efficacy in animal models of epilepsy, suggesting that similar mechanisms may be at play for This compound .
Neuroprotective Effects
Preliminary data suggest potential neuroprotective effects. Compounds with similar structural features have been evaluated for their ability to protect neuronal cells from damage in various experimental models. The presence of the piperazine ring is often associated with enhanced central nervous system (CNS) penetration and activity .
Synthesis and Evaluation
A study synthesized several derivatives of This compound and evaluated their biological activities. The results indicated that compounds with higher lipophilicity tended to have better anticonvulsant activity, likely due to improved CNS distribution .
| Compound | Lipophilicity (clogP) | Anticonvulsant Activity |
|---|---|---|
| Compound A | 3.5 | Active at 0.5 h |
| Compound B | 5.0 | Active at 4 h |
| Compound C | 2.0 | Inactive |
Mechanistic Studies
Mechanistic studies utilizing molecular docking have revealed insights into how this compound interacts with specific protein targets involved in neurotransmission and neuronal excitability. For instance, docking studies suggest that This compound may inhibit certain ion channels or receptors implicated in seizure activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their variations, along with molecular properties derived from the evidence:
Key Structural and Functional Insights:
The 6-methyl group on the pyrimidine ring is conserved across most analogs, suggesting its role in stabilizing the scaffold or modulating solubility.
Acetamide Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, CF₃) on the phenyl ring (e.g., 3-chloro-4-fluorophenyl in ) may increase lipophilicity and binding affinity but could also affect metabolic stability.
Molecular Weight and Drug-Likeness :
- The target compound (MW 528.63) exceeds the typical threshold for oral bioavailability (MW < 500), whereas analogs like L868-1295 (MW 454.93) and the 2-fluorophenyl derivative (MW 378.42) align better with Lipinski’s rules .
Research Findings and Gaps
- Synthetic Yields : While specific data for the target compound are absent, related triazole-thione derivatives (e.g., compounds in ) report yields of 72–83%, suggesting feasible synthetic routes for its analogs.
- Pharmacological Data : Evidence lacks explicit activity comparisons. For example, zolpidem (a structurally distinct acetamide derivative with imidazopyridine core) shows antioxidant effects in cisplatin-induced renal damage , but similar studies for pyrimidine-based analogs are unreported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
